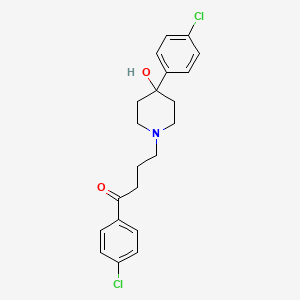
Chlorohaloperidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorohaloperidol, also known as this compound, is a useful research compound. Its molecular formula is C21H23Cl2NO2 and its molecular weight is 392.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotective Properties
Recent studies have indicated that chlorohaloperidol may possess neuroprotective effects, particularly through its action as a Sigma-1 receptor antagonist. Research has shown that low doses of haloperidol can protect against oxidative stress-induced cell death in both in vitro and in vivo models. For instance, a study demonstrated that administering haloperidol at a low dose (0.05 mg/kg) significantly reduced ischemic lesion volumes in rats subjected to middle cerebral artery occlusion, suggesting its potential role in treating acute ischemic stroke and other brain injuries with ischemic components .
Table 1: Neuroprotective Effects of this compound
Treatment of Psychiatric Disorders
This compound shares structural similarities with haloperidol and has been explored as an alternative treatment for various psychiatric conditions, particularly psychotic disorders. Case studies have reported successful treatment outcomes for conditions such as delusions of infestation, where this compound effectively alleviated symptoms . The rapid relief of symptoms suggests its efficacy as a therapeutic agent in acute psychiatric settings.
Case Study Overview
- Condition: Delusions of Infestation
- Treatment: this compound
- Outcome: Symptoms relieved acutely; sustained improvement in some cases.
Pharmacokinetics and Drug Monitoring
The pharmacokinetic profile of this compound is crucial for understanding its therapeutic applications. Studies have utilized high-performance liquid chromatography to quantify this compound levels in plasma, facilitating the monitoring of drug levels during treatment . This information is vital for optimizing dosage regimens and minimizing adverse effects.
Table 2: Pharmacokinetic Studies on this compound
Emerging Applications
Beyond neuroprotection and psychiatric treatment, this compound is being investigated for other potential applications. Its role in modulating glutamatergic transmission has been explored within the context of schizophrenia, suggesting that it may influence neurotransmission pathways associated with this disorder . This opens avenues for further research into its efficacy in treating cognitive symptoms associated with schizophrenia.
Propriétés
Numéro CAS |
59995-68-5 |
|---|---|
Formule moléculaire |
C21H23Cl2NO2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H23Cl2NO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2 |
Clé InChI |
QETRGFJTEVVJTC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)Cl |
Key on ui other cas no. |
59995-68-5 |
Synonymes |
1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine 1-(3-(4-chlorobenzoyl)propyl)-4-hydroxy-4-(4-chlorophenyl)piperidine hydrochloride chlorohaloperidol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















